molecular formula C9H13N3Na3O13P3 B11930092 Deoxycytidine triphosphate (trisodium salt)

Deoxycytidine triphosphate (trisodium salt)

Cat. No.: B11930092
M. Wt: 533.10 g/mol
InChI Key: WBIPTAOOMJEGQO-MILVPLDLSA-K
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Description

Deoxycytidine triphosphate (trisodium salt) is a nucleoside triphosphate that contains the pyrimidine base cytosine. It plays a crucial role in DNA synthesis, serving as a substrate for DNA polymerase enzymes. The compound is composed of a nucleobase attached to deoxyribose and a chain of three phosphate residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxycytidine triphosphate (trisodium salt) can be synthesized through a multi-step process involving the phosphorylation of deoxycytidine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of deoxycytidine triphosphate (trisodium salt) involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as ion-exchange chromatography and crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Deoxycytidine triphosphate (trisodium salt) primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in substitution reactions where the triphosphate group is replaced by other functional groups .

Common Reagents and Conditions

Common reagents used in the reactions involving deoxycytidine triphosphate (trisodium salt) include water for hydrolysis and various phosphorylating agents for phosphorylation. The reactions are typically carried out under controlled pH and temperature conditions to maintain the integrity of the compound .

Major Products Formed

The major products formed from the reactions of deoxycytidine triphosphate (trisodium salt) include deoxycytidine monophosphate and deoxycytidine diphosphate, depending on the extent of hydrolysis .

Scientific Research Applications

Mechanism of Action

Deoxycytidine triphosphate (trisodium salt) exerts its effects by serving as a substrate for DNA polymerase enzymes. During DNA synthesis, the enzyme incorporates deoxycytidine triphosphate into the growing DNA strand, releasing pyrophosphate in the process. This incorporation is driven by the high-energy phosphoanhydride bonds present in the triphosphate group . The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • Deoxyadenosine triphosphate (trisodium salt)
  • Deoxyguanosine triphosphate (trisodium salt)
  • Deoxythymidine triphosphate (trisodium salt)

Uniqueness

Deoxycytidine triphosphate (trisodium salt) is unique due to its specific role in incorporating the cytosine base into DNA strands. Unlike other nucleoside triphosphates, it pairs with guanine during DNA synthesis, ensuring the accurate replication of genetic information .

Properties

Molecular Formula

C9H13N3Na3O13P3

Molecular Weight

533.10 g/mol

IUPAC Name

trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1

InChI Key

WBIPTAOOMJEGQO-MILVPLDLSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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